N-(4-hydroxyphenyl)-1-oxo-1H-isothiochromene-3-carboxamide
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Overview
Description
N-(4-hydroxyphenyl)-1-oxo-1H-isothiochromene-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a 4-hydroxyphenyl group, an isothiochromene core, and a carboxamide functional group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxyphenyl)-1-oxo-1H-isothiochromene-3-carboxamide typically involves multiple steps, starting with the preparation of the isothiochromene core One common method involves the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products. Continuous flow reactors and other advanced technologies may be employed to scale up the production process while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxyphenyl)-1-oxo-1H-isothiochromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the isothiochromene core can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield quinones, while reduction of the carbonyl group may produce alcohols.
Scientific Research Applications
N-(4-hydroxyphenyl)-1-oxo-1H-isothiochromene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-hydroxyphenyl)-1-oxo-1H-isothiochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and the isothiochromene core play crucial roles in its biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(4-hydroxyphenyl)acetamide: Known for its analgesic and antipyretic properties.
N-(4-hydroxyphenyl)retinamide: Investigated for its anticancer and antiviral activities.
3-((4-hydroxyphenyl)amino)propanoic acid: Studied for its antioxidant and anticancer properties.
Uniqueness
N-(4-hydroxyphenyl)-1-oxo-1H-isothiochromene-3-carboxamide stands out due to its unique combination of functional groups and the isothiochromene core. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(4-hydroxyphenyl)-1-oxoisothiochromene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3S/c18-12-7-5-11(6-8-12)17-15(19)14-9-10-3-1-2-4-13(10)16(20)21-14/h1-9,18H,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQLEEQCBCIIHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(SC2=O)C(=O)NC3=CC=C(C=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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